

Technical Support Center: Alk5-IN-7 Stability in Cell Culture

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Compound of Interest			
Compound Name:	Alk5-IN-7		
Cat. No.:	B12424885	Get Quote	

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the small molecule inhibitor **Alk5-IN-7**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on determining the compound's half-life in a cell culture environment.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of Alk5-IN-7 in cell culture?

As of the latest literature review, specific quantitative data for the half-life of **Alk5-IN-7** in cell culture has not been published. The stability of a small molecule inhibitor like **Alk5-IN-7** can be influenced by various factors within the cell culture system, including the cell line used, media components, and the compound's intrinsic chemical stability.

To provide a frame of reference, the table below summarizes the reported in vivo half-lives of other well-characterized small molecule kinase inhibitors. It is important to note that in vivo half-life is influenced by systemic factors like metabolism and clearance, and may not directly correlate with in vitro stability.

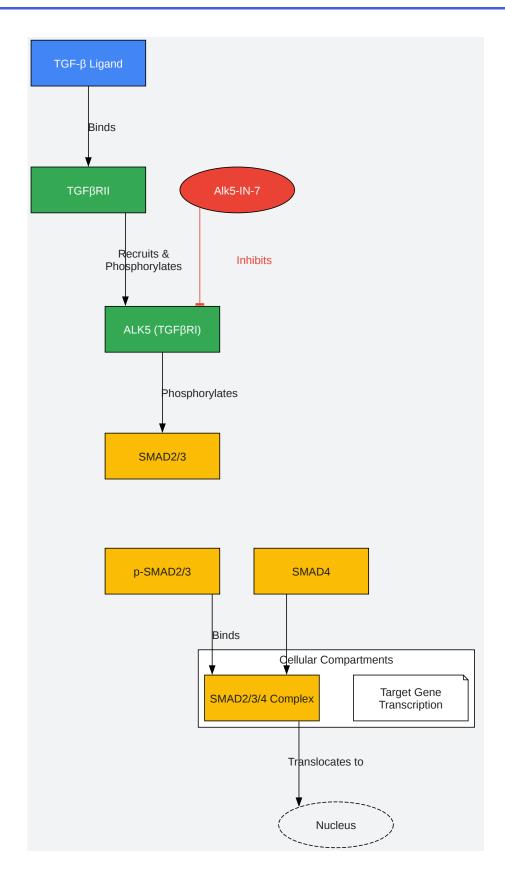


Kinase Inhibitor	Cancer Cell Line (for context)	In Vivo Half-Life (Humans)	Citation
Gefitinib	PC-9 (NSCLC)	~22-25 hours	[1]
Erlotinib	A549 (NSCLC)	~36.2 hours	[2]
Lapatinib	BT-474 (Breast Cancer)	~24 hours (effective multiple-dose)	[3]

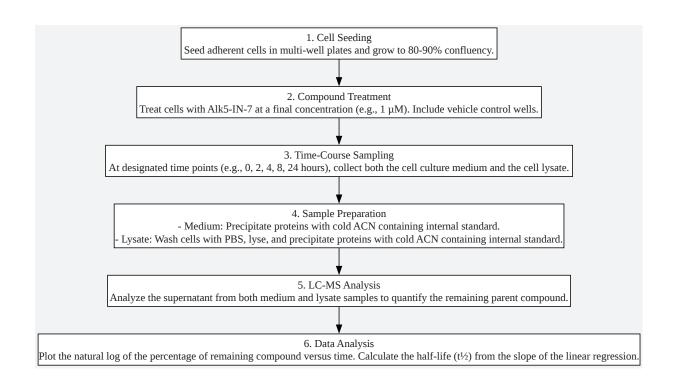
Q2: How does **Alk5-IN-7** inhibit the TGF-β signaling pathway?

Alk5-IN-7 is a potent inhibitor of the TGF- β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to its type II receptor (TGF β RII). This binding recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like proliferation, differentiation, and apoptosis. By inhibiting the kinase activity of ALK5, **Alk5-IN-7** blocks the phosphorylation of SMAD2/3, thereby preventing the downstream signaling cascade.









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